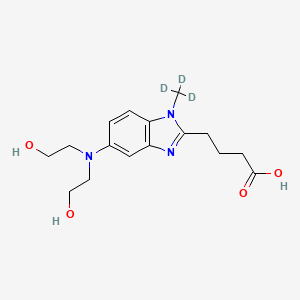

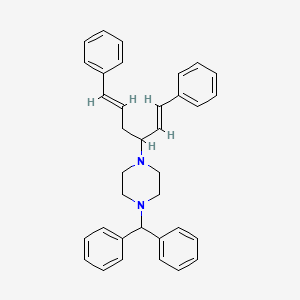

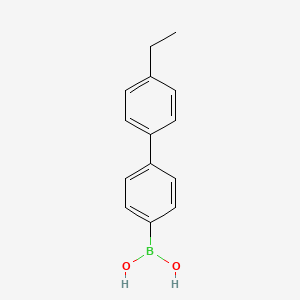

1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

- Compounds including piperazine derivatives demonstrate significant antibacterial efficacies and biofilm inhibition activities, surpassing even reference drugs like Ciprofloxacin in certain cases. These compounds show promising results against strains like E. coli, S. aureus, and S. mutans, with notable effectiveness in inhibiting biofilms and bacterial growth (Mekky & Sanad, 2020).

Crystal Structures

- Studies on the crystal structures of N,N′-disubstituted piperazines, including variants of 1-benzhydryl-piperazine, provide crucial insights into their molecular configurations and potential applications in various fields, including materials science and drug design (Safko & Pike, 2012).

Antioxidant and Cytotoxic Agents

- Piperazine derivatives have shown effectiveness as antioxidant and cytotoxic agents. These compounds exhibit promising free radical scavenging capabilities and cytotoxic effects against cancer cell lines, highlighting their potential in cancer therapy and oxidative stress management (Mistry et al., 2016).

Inhibitors of Cell Proliferation

- Derivatives of 1-benzhydryl-piperazine have been evaluated as inhibitors of cell proliferation in human breast cancer cells. These compounds, especially those with specific structural modifications, demonstrate significant inhibitory activity, indicating their potential as chemotherapeutic agents (Kumar et al., 2007).

Antimicrobial Activity

- Synthesized 1-benzhydryl-piperazine derivatives have been tested for their antimicrobial properties against various pathogens, including those affecting plants like tomatoes. These compounds show promising results in inhibiting bacterial and fungal pathogens, suggesting their application in agriculture and plant protection (Vinaya et al., 2009).

Antidiabetic Properties

- Piperazine derivatives, including those with benzhydryl substitution, have been identified as potential antidiabetic compounds. Studies have shown that these compounds can significantly improve glucose tolerance, providing a new avenue for diabetes treatment (Le Bihan et al., 1999).

Anticonvulsant Activity

- Certain benzhydryl-piperazine derivatives have demonstrated anticonvulsant properties, making them potential candidates for the treatment of epilepsy and related neurological disorders (Rybka et al., 2016).

properties

IUPAC Name |

1-benzhydryl-4-[(1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKBIJDNNHKVGD-KNWAISMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one](/img/structure/B589657.png)